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molecular formula Na2S B8016389 Sodium Sulfide

Sodium Sulfide

Cat. No. B8016389
M. Wt: 78.05 g/mol
InChI Key: GRVFOGOEDUUMBP-UHFFFAOYSA-N
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Patent
US09290520B2

Procedure details

A 20 weight percent aqueous solution of sodium sulfide was prepared by dissolving sodium sulfide (116 grams, 1.48 moles) in the form of hydrated flakes (193 grams, 60%) into 385 grams of water in a 5-liter round-bottomed flask. This solution was then cooled by means of an ice-water bath and converted to an aqueous solution of sodium hydrosulfide (NaSH) by saturating it with an excess of hydrogen sulfide by adding hydrogen sulfide with stirring until no more was absorbed. A dropping funnel was charged with octanoyl chloride (241 grams, 1.48 moles). With the temperature of the sodium hydrosulfide solution in the 5-liter flask at 9° C. the addition of the octanoyl chloride to the 5-liter flask was begun with stirring of the contents of the 5-liter flask with a mechanical stirrer, immediately after the addition of 1.7 grams of a 10% aqueous solution of methyltrioctylammonium chloride to the 5-liter flask. The addition of the octanoyl chloride was completed over the course of 1.8 hours with a final temperature of 13° C. The content of the 5-liter flask was kept between 8 and 19° C. during the course of the addition. The content of the 5-liter flask was then allowed to reach ambient temperature and stirring was stopped, yielding a clear, slightly viscous, one-phase aqueous solution of sodium thiooctanoate and sodium chloride.
Quantity
116 g
Type
reactant
Reaction Step One
Name
Quantity
385 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
241 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S-2:1].[Na+:2].[Na+].[SH-].[Na+].[C:6]([Cl:15])(=[O:14])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]>O.[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC>[S-2:1].[Na+:2].[Na+:2].[C:6]([O-:14])(=[S:1])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[Na+:2].[Cl-:15].[Na+:2] |f:0.1.2,3.4,7.8,9.10.11,12.13,14.15|

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Name
Quantity
385 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[Na+]
Step Three
Name
Quantity
241 g
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring until
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution was then cooled by means of an ice-water bath
CONCENTRATION
Type
CONCENTRATION
Details
by saturating it with an excess of hydrogen sulfide
ADDITION
Type
ADDITION
Details
by adding hydrogen sulfide
CUSTOM
Type
CUSTOM
Details
no more was absorbed
STIRRING
Type
STIRRING
Details
with stirring of the contents of the 5-liter flask with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
was completed over the course of 1.8 hours
Duration
1.8 h
CUSTOM
Type
CUSTOM
Details
temperature of 13° C
ADDITION
Type
ADDITION
Details
The content of the 5-liter flask was kept between 8 and 19° C. during the course of the addition
CUSTOM
Type
CUSTOM
Details
to reach ambient temperature
STIRRING
Type
STIRRING
Details
stirring

Outcomes

Product
Name
Type
product
Smiles
[S-2].[Na+].[Na+]
Name
Type
product
Smiles
C(CCCCCCC)(=S)[O-].[Na+]
Name
Type
product
Smiles
[Cl-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09290520B2

Procedure details

A 20 weight percent aqueous solution of sodium sulfide was prepared by dissolving sodium sulfide (116 grams, 1.48 moles) in the form of hydrated flakes (193 grams, 60%) into 385 grams of water in a 5-liter round-bottomed flask. This solution was then cooled by means of an ice-water bath and converted to an aqueous solution of sodium hydrosulfide (NaSH) by saturating it with an excess of hydrogen sulfide by adding hydrogen sulfide with stirring until no more was absorbed. A dropping funnel was charged with octanoyl chloride (241 grams, 1.48 moles). With the temperature of the sodium hydrosulfide solution in the 5-liter flask at 9° C. the addition of the octanoyl chloride to the 5-liter flask was begun with stirring of the contents of the 5-liter flask with a mechanical stirrer, immediately after the addition of 1.7 grams of a 10% aqueous solution of methyltrioctylammonium chloride to the 5-liter flask. The addition of the octanoyl chloride was completed over the course of 1.8 hours with a final temperature of 13° C. The content of the 5-liter flask was kept between 8 and 19° C. during the course of the addition. The content of the 5-liter flask was then allowed to reach ambient temperature and stirring was stopped, yielding a clear, slightly viscous, one-phase aqueous solution of sodium thiooctanoate and sodium chloride.
Quantity
116 g
Type
reactant
Reaction Step One
Name
Quantity
385 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
241 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S-2:1].[Na+:2].[Na+].[SH-].[Na+].[C:6]([Cl:15])(=[O:14])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]>O.[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC>[S-2:1].[Na+:2].[Na+:2].[C:6]([O-:14])(=[S:1])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[Na+:2].[Cl-:15].[Na+:2] |f:0.1.2,3.4,7.8,9.10.11,12.13,14.15|

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Name
Quantity
385 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[Na+]
Step Three
Name
Quantity
241 g
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring until
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution was then cooled by means of an ice-water bath
CONCENTRATION
Type
CONCENTRATION
Details
by saturating it with an excess of hydrogen sulfide
ADDITION
Type
ADDITION
Details
by adding hydrogen sulfide
CUSTOM
Type
CUSTOM
Details
no more was absorbed
STIRRING
Type
STIRRING
Details
with stirring of the contents of the 5-liter flask with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
was completed over the course of 1.8 hours
Duration
1.8 h
CUSTOM
Type
CUSTOM
Details
temperature of 13° C
ADDITION
Type
ADDITION
Details
The content of the 5-liter flask was kept between 8 and 19° C. during the course of the addition
CUSTOM
Type
CUSTOM
Details
to reach ambient temperature
STIRRING
Type
STIRRING
Details
stirring

Outcomes

Product
Name
Type
product
Smiles
[S-2].[Na+].[Na+]
Name
Type
product
Smiles
C(CCCCCCC)(=S)[O-].[Na+]
Name
Type
product
Smiles
[Cl-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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